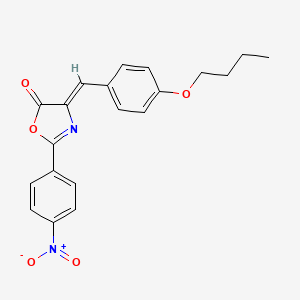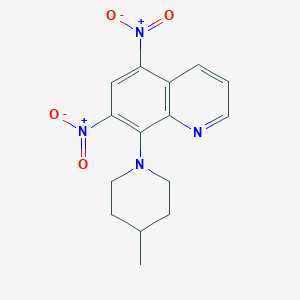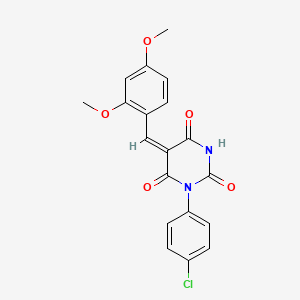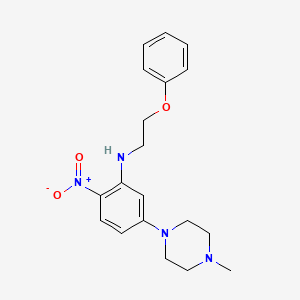
Cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-chlorophényl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de cyclohexyle est un composé organique complexe appartenant à la classe des hexahydroquinoléines. Ce composé est remarquable pour ses diverses applications dans différents domaines, y compris la chimie médicinale, la synthèse organique et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-chlorophényl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de cyclohexyle implique généralement des réactions organiques à plusieurs étapes. Une méthode courante implique la condensation de la cyclohexanone avec le 4-chlorobenzaldéhyde, suivie de réactions de cyclisation et d’estérification. Les conditions de réaction comprennent souvent l’utilisation de catalyseurs tels que la pipéridine et de solvants tels que l’éthanol ou le méthanol .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et l’utilisation de réacteurs automatisés peuvent améliorer l’efficacité du processus de production. De plus, la récupération et la réutilisation des solvants et des catalyseurs sont essentielles pour des pratiques industrielles durables .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-chlorophényl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de cyclohexyle subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’hydrogène gazeux en présence de palladium sur carbone.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés méthoxy.
Applications de la recherche scientifique
Le 4-(4-chlorophényl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de cyclohexyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel en tant qu’agent thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de matériaux et de polymères de pointe.
Applications De Recherche Scientifique
Cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
Le mécanisme d’action du 4-(4-chlorophényl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de cyclohexyle implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne des modifications des voies cellulaires. Par exemple, il peut inhiber l’activité des enzymes topoisomérases, affectant ainsi la réplication et la transcription de l’ADN .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-bromophényl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de cyclohexyle
- 4-(4-fluorophényl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de cyclohexyle
Unicité
Le 4-(4-chlorophényl)-2-méthyl-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de cyclohexyle est unique en raison de la présence du groupe chlorophényle, qui confère des propriétés chimiques et biologiques distinctes. Ce composé présente une stabilité plus élevée et une réactivité spécifique par rapport à ses analogues avec des substitutions d’halogènes différentes .
Propriétés
Formule moléculaire |
C29H30ClNO3 |
|---|---|
Poids moléculaire |
476.0 g/mol |
Nom IUPAC |
cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H30ClNO3/c1-18-26(29(33)34-23-10-6-3-7-11-23)27(20-12-14-22(30)15-13-20)28-24(31-18)16-21(17-25(28)32)19-8-4-2-5-9-19/h2,4-5,8-9,12-15,21,23,27,31H,3,6-7,10-11,16-17H2,1H3 |
Clé InChI |
MTRQDPBTYNUEOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)OC5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)
![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
